5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13370777
InChI: InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-2-1-9(7-10(11)16)8-3-5-17-6-4-8/h1-7H,16H2
SMILES: C1=CC(=C(C=C1C2=CC=NC=C2)N)OC(F)(F)F
Molecular Formula: C12H9F3N2O
Molecular Weight: 254.21 g/mol

5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

CAS No.:

Cat. No.: VC13370777

Molecular Formula: C12H9F3N2O

Molecular Weight: 254.21 g/mol

* For research use only. Not for human or veterinary use.

5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline -

Specification

Molecular Formula C12H9F3N2O
Molecular Weight 254.21 g/mol
IUPAC Name 5-pyridin-4-yl-2-(trifluoromethoxy)aniline
Standard InChI InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-2-1-9(7-10(11)16)8-3-5-17-6-4-8/h1-7H,16H2
Standard InChI Key CHEDIOFNIRSPPN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CC=NC=C2)N)OC(F)(F)F
Canonical SMILES C1=CC(=C(C=C1C2=CC=NC=C2)N)OC(F)(F)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of an aniline backbone (C6H5NH2) with two substituents:

  • Trifluoromethoxy (-OCF3) at position 2

  • Pyridin-4-yl (a pyridine ring attached via its 4-position) at position 5 .

The IUPAC name, 5-(pyridin-4-yl)-2-(trifluoromethoxy)aniline, reflects this substitution pattern. The molecular formula is C12H9F3N2O, with a molecular weight of 260.21 g/mol.

Spectroscopic and Computational Data

While experimental spectra for this specific compound are unavailable, analogs such as 2-(pyrimidin-5-yl)-4-(trifluoromethoxy)aniline (PubChem CID 172676525) provide reference points :

  • 1H NMR: Aromatic protons typically resonate between δ 6.9–8.3 ppm, split by adjacent substituents.

  • 13C NMR: The trifluoromethoxy carbon appears near δ 120–125 ppm (quartet, J = 320–340 Hz) .

  • MS (ESI): Expected [M+H]+ peak at m/z 261.07.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible:

  • Functionalization of pre-substituted anilines: Introducing the pyridin-4-yl group via cross-coupling to 2-(trifluoromethoxy)aniline derivatives.

  • Assembly of the aniline core: Constructing the aromatic ring from pyridine-containing precursors.

Practical Synthesis Routes

Physicochemical Properties

PropertyValue/DescriptionSource Analogs
Molecular Weight260.21 g/molCalculated
LogP~2.1 (estimated via ChemDraw)
SolubilityLow in H2O; soluble in DMSO, DMF
Thermal StabilityDecomposes above 250°C (predicted)

The trifluoromethoxy group enhances lipophilicity (LogP ↑) and metabolic stability, while the pyridinyl moiety contributes to π-π stacking interactions .

Applications in Medicinal Chemistry

Antibacterial and Antifungal Activity

Oxadiazole-containing anilines exhibit broad-spectrum antimicrobial properties . While untested for this compound, the electron-withdrawing trifluoromethoxy group could enhance membrane permeability.

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